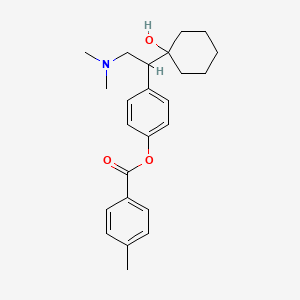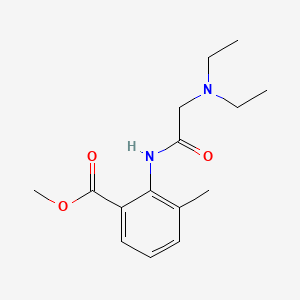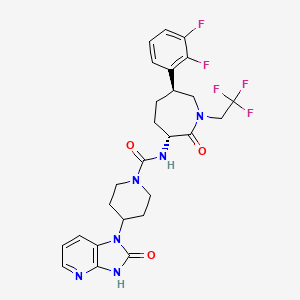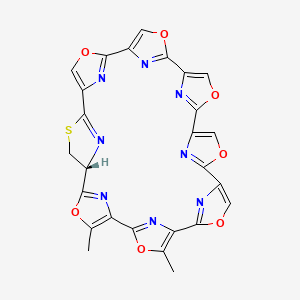
Vinleucinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Vinleucinol is a semisynthetic Vinca alkaloid with notable anticancer properties. It is derived from natural Vinca alkaloids and has been modified to enhance its therapeutic efficacy. The compound has a molecular formula of C51H69N5O9 and a molecular weight of 896.1 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
Vinleucinol is synthesized through a series of chemical reactions starting from natural Vinca alkaloids. The synthetic route involves multiple steps, including alkylation, oxidation, and cyclization reactions. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The process includes rigorous purification steps such as crystallization and chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Vinleucinol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
科学的研究の応用
Vinleucinol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying alkaloid synthesis and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cell signaling pathways.
Medicine: Explored for its anticancer properties, particularly in the treatment of leukemia and lymphoma.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes.
作用機序
Vinleucinol exerts its effects by binding to tubulin, a protein that is essential for cell division. This binding inhibits the polymerization of tubulin into microtubules, thereby disrupting the mitotic spindle formation and preventing cell division. The compound specifically targets rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis .
類似化合物との比較
Similar Compounds
Vinleucinol is similar to other Vinca alkaloids such as vincristine, vinblastine, and vinorelbine. These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties .
Uniqueness
This compound is unique due to its semisynthetic nature, which allows for modifications that enhance its therapeutic efficacy and reduce side effects. Its specific binding affinity and improved stability make it a valuable compound in cancer treatment .
Conclusion
This compound is a significant compound in the field of medicinal chemistry, with extensive applications in research and industry. Its unique properties and mechanism of action make it a promising candidate for further development in cancer therapy.
特性
CAS番号 |
81571-28-0 |
|---|---|
分子式 |
C51H69N5O9 |
分子量 |
896.1 g/mol |
IUPAC名 |
methyl 13-[10-[(1-ethoxy-3-methyl-1-oxopentan-2-yl)carbamoyl]-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C51H69N5O9/c1-9-30(5)39(41(57)65-12-4)53-45(59)51(62)43-49(20-23-56-21-15-19-48(11-3,42(49)56)44(51)58)34-24-35(38(63-7)25-37(34)54(43)6)50(46(60)64-8)27-31-26-47(61,10-2)29-55(28-31)22-18-33-32-16-13-14-17-36(32)52-40(33)50/h13-17,19,24-25,30-31,39,42-44,52,58,61-62H,9-12,18,20-23,26-29H2,1-8H3,(H,53,59) |
InChIキー |
QSTPFUDHVVIGCL-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)OCC)NC(=O)C1(C2C3(CCN4C3C(C1O)(C=CC4)CC)C5=CC(=C(C=C5N2C)OC)C6(CC7CC(CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)O |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)OCC)NC(=O)[C@@]1([C@H]2[C@]3(CCN4[C@H]3[C@]([C@H]1O)(C=CC4)CC)C5=CC(=C(C=C5N2C)OC)[C@]6(C[C@@H]7C[C@](CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)O |
正規SMILES |
CCC(C)C(C(=O)OCC)NC(=O)C1(C2C3(CCN4C3C(C1O)(C=CC4)CC)C5=CC(=C(C=C5N2C)OC)C6(CC7CC(CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
N-(deacetyl-O-4-vinblast-23-oyl)-ethyl isoleucinate N-(deacetyl-O-4-vinblastoyl-23)-ethyl isoleucinate O(4)-deacetyl-3-de(methoxycarbonyl)-3-(((1-ethoxycarbonyl-2-methylbutyl)amino)carbonyl)vincaleukoblastine V-LEU VileE vinblastine-isoleucinate vinleucinol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















